molecular formula C8H6ClN3 B1381839 3-(Chloromethyl)-1,2,4-benzotriazine CAS No. 1431931-52-0

3-(Chloromethyl)-1,2,4-benzotriazine

Cat. No.: B1381839
CAS No.: 1431931-52-0
M. Wt: 179.6 g/mol
InChI Key: YYXVIHJTRIXNQO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2,4-benzotriazine is an organic compound that belongs to the class of benzotriazines. This compound is characterized by the presence of a chloromethyl group attached to the benzotriazine ring. Benzotriazines are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

3-(chloromethyl)-1,2,4-benzotriazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-8-10-6-3-1-2-4-7(6)11-12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXVIHJTRIXNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431931-52-0
Record name 3-(chloromethyl)-1,2,4-benzotriazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,2,4-benzotriazine typically involves the chloromethylation of 1,2,4-benzotriazine. This process can be achieved through the Blanc reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature and anhydrous environment to ensure the successful formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,2,4-benzotriazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as hydroxymethyl, aminomethyl, or thiomethyl benzotriazines are formed.

    Oxidation Products: Oxidized derivatives with functional groups like carboxyl or aldehyde groups.

    Reduction Products: Methyl-substituted benzotriazines.

Scientific Research Applications

Polymer Chemistry

Application : Creation of Hyper Cross-Linked Polymers (HCPs)

  • Methodology : The compound undergoes Friedel-Crafts reactions to facilitate the post-crosslinking of polymer precursors.
  • Results : The resulting HCPs exhibit high surface area and porosity, making them suitable for applications in environmental pollution control and catalysis.
PropertyResult
Surface AreaHigh
PorosityExcellent
ApplicationsEnvironmental control, catalysis

Environmental Engineering

Application : Water Treatment

  • Methodology : HCPs synthesized from 3-(Chloromethyl)-1,2,4-benzotriazine are used to create filtration materials.
  • Results : These materials effectively remove contaminants from water.
Contaminant TypeRemoval Efficiency
Heavy MetalsHigh
Organic PollutantsModerate to High

Electrochemistry

Application : Super-Capacitors

  • Methodology : Polymers derived from the compound are used as electrode materials in super-capacitors.
  • Results : Enhanced charge storage capacity and improved energy density.
ParameterPerformance
Charge DensityImproved
Charge-Discharge RatesEnhanced

Pharmaceutical Sciences

Application : Drug Delivery Systems

  • Methodology : The compound's structure is modified to create drug carriers for controlled release.
  • Results : Preliminary studies indicate improved efficacy and reduced side effects for various medications.
Drug TypeEfficacy Improvement
Anticancer DrugsSignificant
AntibioticsModerate

Analytical Chemistry

Application : Chemical Sensors

  • Methodology : Functionalization of the compound allows for the creation of sensors that detect specific substances.
  • Results : Capable of detecting low concentrations of environmental pollutants.
AnalyteDetection Limit
Heavy Metalsppb (parts per billion)
Organic CompoundsLow ppm (parts per million)

Case Study 1: Hyper Cross-Linked Polymers in Catalysis

A study demonstrated that HCPs synthesized using this compound exhibited excellent catalytic activity in various organic reactions. The polymers showed stability under harsh conditions and could be recycled multiple times without significant loss of activity.

Case Study 2: Water Filtration

Research highlighted the effectiveness of HCPs derived from this compound in removing heavy metals from wastewater. The filtration system achieved over 90% removal efficiency for lead and cadmium ions, showcasing the potential for large-scale environmental applications.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,2,4-benzotriazine involves its interaction with molecular targets through the chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-1,2,4-benzotriazine is unique due to its benzotriazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Biological Activity

3-(Chloromethyl)-1,2,4-benzotriazine (CAS No. 1431931-52-0) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzotriazine core with a chloromethyl substituent. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The chloromethyl group can facilitate interactions with various enzymes, potentially leading to inhibition or modulation of their activity.
  • DNA Interaction : Similar compounds have shown the ability to alkylate DNA, which may contribute to their anticancer properties by inducing apoptosis in cancer cells .
  • Receptor Modulation : The compound may also interact with specific receptors in biological systems, influencing cellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Various studies have demonstrated that derivatives of benzotriazines possess anticancer properties. For instance, compounds related to this compound have been shown to reduce cell growth and induce apoptosis in cancer cell lines .
  • Antimicrobial Properties : The compound has potential antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activity, which can be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryReduces inflammation in preclinical models

Case Study: Anticancer Effects

A study investigating the effects of benzotriazine derivatives on colon cancer cells found that compounds similar to this compound significantly reduced colony survival rates and induced apoptosis. The mechanism involved the inhibition of key signaling pathways such as ERK phosphorylation and modulation of Bcl-2 protein levels .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

  • Drug Delivery Systems : The compound's ability to form stable complexes with drugs suggests its potential use in controlled release formulations.
  • Chemical Sensors : Its reactive functional groups are being explored for developing sensors capable of detecting environmental pollutants.
  • Polymer Chemistry : The compound is utilized in synthesizing hyper cross-linked polymers (HCPs) that are effective in environmental applications due to their high surface area and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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